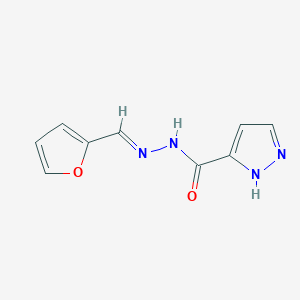

N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives involves mixed aldol condensation reactions, showcasing the synthetic utility of furylmethylene intermediates. These procedures typically employ 2,3,4,9-tetrahydrocarbazol-1-ones and furan-2-carbaldehyde (furfural) as starting materials, leading to various heteroannulated derivatives under different conditions using a range of reagents (Sridharan & Prasad, 2011).

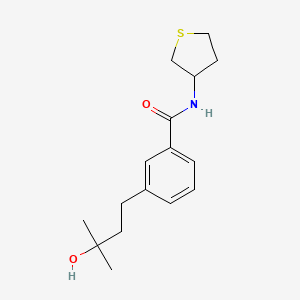

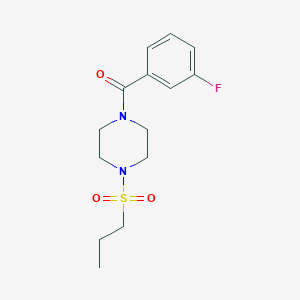

Molecular Structure Analysis

Molecular structure analysis of N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide and its analogs is conducted through various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These studies are complemented by theoretical calculations (e.g., DFT/B3LYP/6-311G++(d,p) method) to optimize the ground state geometry and electronic structure, providing insights into the molecule's stability, conformational preferences, and reactive properties (Pillai et al., 2017).

Chemical Reactions and Properties

N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives undergo various chemical reactions, including autoxidation and hydrolysis, influenced by their molecular structure. The assessment of reactive properties and stability is achieved through natural bond orbital analysis, highlighting the importance of hyper-conjugative interactions and charge delocalization. Such studies are vital for understanding the compound's behavior in different chemical environments (Pillai et al., 2017).

科学的研究の応用

Neuroprotection in Parkinson's Disease

Research has explored the neuroprotective effects of caffeine and A2A adenosine receptor inactivation, highlighting the potential for compounds affecting these pathways in mitigating Parkinson's disease symptoms. Caffeine and several A2A antagonists have shown promise in attenuating the dopaminergic deficits characteristic of Parkinson's disease, suggesting a role for related compounds in therapeutic interventions (Chen et al., 2001).

Antituberculosis Applications

The interaction between various compounds and pyrazinamide, a critical antituberculosis drug, has been studied to understand their pharmacokinetic interactions and implications for tuberculosis treatment. These studies are crucial for optimizing antituberculosis therapy and managing drug-induced side effects, ensuring effective and safe treatment protocols (Lacroix et al., 1988).

Chemotherapy in Cancer Treatment

Investigations into novel chemotherapy agents, such as pyrazoloacridine, for treating various cancers including pancreatic carcinoma and transitional cell carcinoma, underline the importance of discovering and optimizing new therapeutic compounds. These studies contribute to the broader body of knowledge aiming to improve cancer treatment outcomes through the development of more effective and less toxic chemotherapeutic agents (Zalupski et al., 2004).

Antiviral Research

The exploration of novel antiviral drugs, such as BIT225, against HIV-1 infection showcases the potential of pyrazole derivatives in targeting specific viral mechanisms. This research not only contributes to the ongoing fight against HIV/AIDS but also opens avenues for the development of new treatments targeting the viral reservoir, a critical challenge in achieving a cure for HIV-1 (Wilkinson et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(8-3-4-10-12-8)13-11-6-7-2-1-5-15-7/h1-6H,(H,10,12)(H,13,14)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXZXXXMFAXQTH-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furanylmethylideneamino)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)